
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Descripción general
Descripción
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a pyrrolidine ring, both of which are substituted with fluorine atoms. The compound is also known as DFP-10825 and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, which may be responsible for its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine have been studied in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have an inhibitory effect on the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine in lab experiments is its potential anticancer activity. The compound can be used to study the mechanisms of cancer cell growth and to develop new drugs for the treatment of cancer. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's mechanism of action and its potential use as a drug candidate for the treatment of cancer. Additionally, the compound's toxicity and safety profile could be further investigated to determine its potential use in clinical trials.
Aplicaciones Científicas De Investigación
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine has been studied for its potential applications in various fields of scientific research. It has been reported to have anticancer activity and has been investigated as a potential drug candidate for the treatment of cancer. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)2-4-17(6-9)8-5-16-3-1-7(8)10(13,14)15/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTKYPANTDVQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




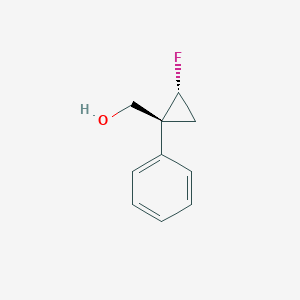
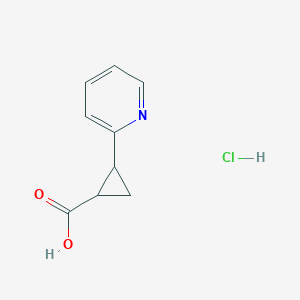
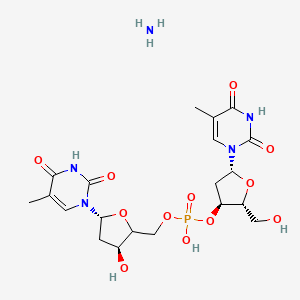
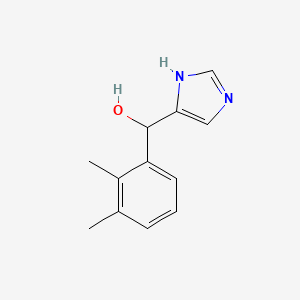
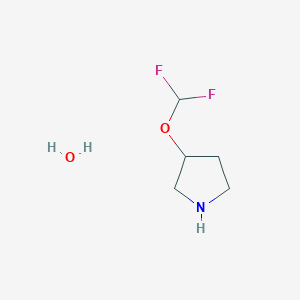
![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)
![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)
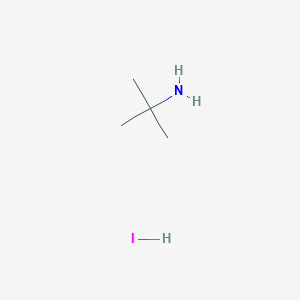
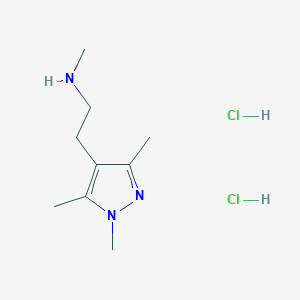
![6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1408597.png)

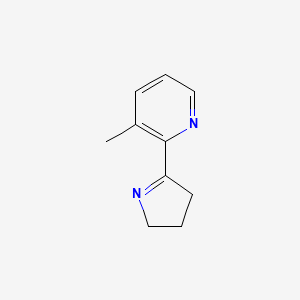
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B1408600.png)